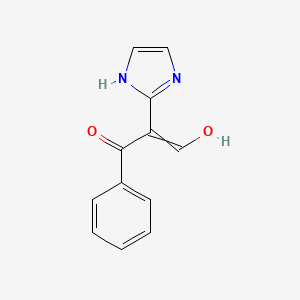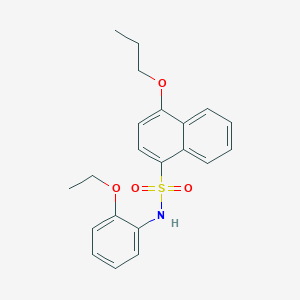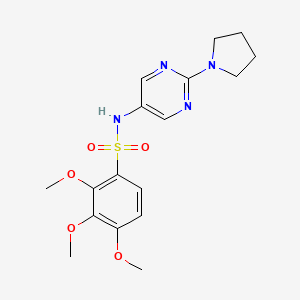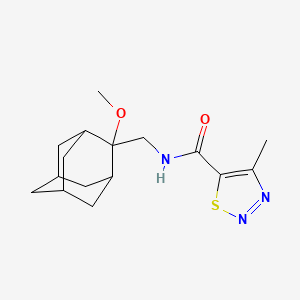
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile, also known as BEPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
作用機序
The mechanism of action of 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells (2).
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, depending on the type of cells and tissues being studied. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells (2), inhibit the growth of fungal cells (3), and reduce the production of pro-inflammatory cytokines in macrophages (5). Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile is its versatility in terms of its potential applications in various fields of research. Additionally, this compound can be easily synthesized using readily available reagents, making it a cost-effective alternative to other compounds with similar pharmacological properties. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several potential future directions for the research and development of 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of novel drug delivery systems, such as nanoparticles or liposomes, may enhance the bioavailability and therapeutic efficacy of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its versatility, low toxicity, and pharmacological properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile can be synthesized through a multistep process involving the reaction of piperazine with ethyl acetoacetate, followed by acylation with ethyl chloroformate and subsequent reaction with potassium cyanide. The final product can be obtained through purification using column chromatography (1).
科学的研究の応用
1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to exhibit anticancer (2), antifungal (3), and antibacterial (4) activities. Additionally, this compound has been found to possess anti-inflammatory (5) and antiviral (6) properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1,4-bis(3-ethoxypropanoyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-3-21-9-5-14(19)17-7-8-18(13(11-16)12-17)15(20)6-10-22-4-2/h13H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQYGBQMBNZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(C(C1)C#N)C(=O)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)


![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)
![Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2703462.png)
![3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2703463.png)
![N-[[4-(2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2703465.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703467.png)
